molecular formula C9H9ClN2O2S2 B13623641 1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride

1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13623641
M. Wt: 276.8 g/mol
InChI Key: FTSNRNWJLXJOBT-UHFFFAOYSA-N
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Description

1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Properties

Molecular Formula

C9H9ClN2O2S2

Molecular Weight

276.8 g/mol

IUPAC Name

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H9ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-12-3-4-15-8(12)11-7/h3-4,6H,1-2,5H2

InChI Key

FTSNRNWJLXJOBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN3C=CSC3=N2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Scientific Research Applications

1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

Uniqueness

1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its specific structural features, such as the presence of both imidazole and thiazole rings, and the sulfonyl chloride group. These features contribute to its diverse chemical reactivity and potential biological activities .

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